molecular formula C4H7N3O2S B15199543 amino(1H-imidazol-2-yl)methanesulfinic acid

amino(1H-imidazol-2-yl)methanesulfinic acid

Cat. No.: B15199543
M. Wt: 161.19 g/mol
InChI Key: HMBDGFYJHPDEER-UHFFFAOYSA-N
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Description

Amino(1H-imidazol-2-yl)methanesulfinic acid is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. The imidazole ring is known for its presence in various natural products and pharmaceuticals, making this compound of significant interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amino(1H-imidazol-2-yl)methanesulfinic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Amino(1H-imidazol-2-yl)methanesulfinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Amino(1H-imidazol-2-yl)methanesulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which amino(1H-imidazol-2-yl)methanesulfinic acid exerts its effects involves interactions with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzyme activity and receptor binding. Additionally, the sulfinic acid group can participate in redox reactions, affecting cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure, widely used in pharmaceuticals and as a buffer in biochemical research.

    Histidine: An amino acid containing an imidazole ring, essential for protein structure and function.

    Benzimidazole: A fused ring system with applications in antifungal and antiparasitic drugs.

Uniqueness

Amino(1H-imidazol-2-yl)methanesulfinic acid is unique due to the presence of both an imidazole ring and a sulfinic acid group. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C4H7N3O2S

Molecular Weight

161.19 g/mol

IUPAC Name

amino(1H-imidazol-2-yl)methanesulfinic acid

InChI

InChI=1S/C4H7N3O2S/c5-3(10(8)9)4-6-1-2-7-4/h1-3H,5H2,(H,6,7)(H,8,9)

InChI Key

HMBDGFYJHPDEER-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C(N)S(=O)O

Origin of Product

United States

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